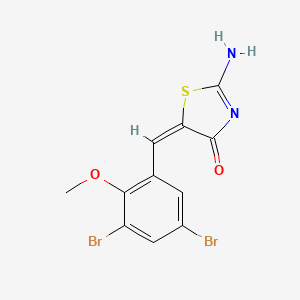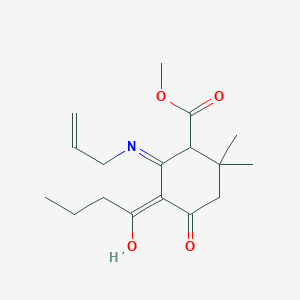![molecular formula C26H25N3O6 B6098081 N-[(E)-3-[(2E)-2-[1-(2,5-dihydroxyphenyl)ethylidene]hydrazinyl]-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B6098081.png)
N-[(E)-3-[(2E)-2-[1-(2,5-dihydroxyphenyl)ethylidene]hydrazinyl]-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-3-[(2E)-2-[1-(2,5-dihydroxyphenyl)ethylidene]hydrazinyl]-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound that features multiple functional groups, including hydrazine, benzamide, and methoxy groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-[(2E)-2-[1-(2,5-dihydroxyphenyl)ethylidene]hydrazinyl]-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide typically involves multi-step organic reactions. The process may include:
Condensation Reactions: Combining 2,5-dihydroxybenzaldehyde with hydrazine derivatives to form the hydrazone intermediate.
Aldol Condensation: Reacting the hydrazone intermediate with 3,4-dimethoxybenzaldehyde under basic conditions to form the enone structure.
Amidation: Introducing the benzamide group through an amidation reaction with appropriate reagents.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
N-[(E)-3-[(2E)-2-[1-(2,5-dihydroxyphenyl)ethylidene]hydrazinyl]-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the enone structure to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of N-[(E)-3-[(2E)-2-[1-(2,5-dihydroxyphenyl)ethylidene]hydrazinyl]-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Reactive Oxygen Species (ROS) Scavenging: Acting as an antioxidant to neutralize ROS.
類似化合物との比較
Similar Compounds
N-[(E)-3-[(2E)-2-[1-(2,5-dihydroxyphenyl)ethylidene]hydrazinyl]-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide: shares structural similarities with other hydrazone derivatives and enone compounds.
Uniqueness
- The presence of multiple functional groups, such as the hydrazine and benzamide moieties, makes this compound unique in its reactivity and potential applications.
Conclusion
This compound is a complex and versatile compound with significant potential in various scientific fields. Further research and detailed studies are required to fully understand its properties and applications.
特性
IUPAC Name |
N-[(E)-3-[(2E)-2-[1-(2,5-dihydroxyphenyl)ethylidene]hydrazinyl]-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O6/c1-16(20-15-19(30)10-11-22(20)31)28-29-26(33)21(27-25(32)18-7-5-4-6-8-18)13-17-9-12-23(34-2)24(14-17)35-3/h4-15,30-31H,1-3H3,(H,27,32)(H,29,33)/b21-13+,28-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTMBCIGVZXINL-RMLRSCLLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C(=CC1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=CC=C2)C3=C(C=CC(=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)/C(=C\C1=CC(=C(C=C1)OC)OC)/NC(=O)C2=CC=CC=C2)/C3=C(C=CC(=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]piperidin-3-yl]-4-(4-methoxyphenyl)piperazine](/img/structure/B6098005.png)


![(3,4-Dimethylpiperazin-1-yl)-[6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone](/img/structure/B6098018.png)
![6-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one](/img/structure/B6098039.png)

![2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N-(3-imidazol-1-ylpropyl)acetamide](/img/structure/B6098053.png)
![N-[[3-(furan-2-yl)phenyl]methyl]-3,4-dihydro-2H-chromen-3-amine](/img/structure/B6098059.png)
![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B6098079.png)

![1-(4-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B6098096.png)
![1-[(5-methoxy-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B6098097.png)
![4-({1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)morpholine](/img/structure/B6098100.png)
![methyl [5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B6098106.png)
